N6-Benzoyl-2'-deoxyadenosine hydrate
Description
Foundational Significance as a Chemically Modified Nucleoside Precursor
The primary role of N6-Benzoyl-2'-deoxyadenosine is to act as a protected building block in the chemical synthesis of DNA. caymanchem.com The exocyclic amino groups found on the nucleobases adenine (B156593), guanine (B1146940), and cytosine are reactive and would interfere with the carefully controlled chemical reactions used to link nucleosides together into a chain. umich.edu To prevent unwanted side reactions during the synthesis process, these amino groups must be temporarily rendered non-reactive. This is achieved by attaching a "protecting group."
For deoxyadenosine (B7792050), the benzoyl group serves this purpose effectively. By attaching it to the N6-amino group, the reactivity of this site is masked, ensuring that the subsequent chemical steps, primarily the formation of phosphodiester bonds, occur only at the desired positions on the sugar backbone. N6-Benzoyl-2'-deoxyadenosine is a key component in the preparation of phosphoramidites, the activated monomers used in the most common method of automated solid-phase DNA synthesis. This process allows for the rapid and precise manufacturing of custom DNA sequences, which are indispensable tools in molecular biology, diagnostics, and the development of therapeutic oligonucleotides.
Key Properties of N6-Benzoyl-2'-deoxyadenosine Hydrate (B1144303)
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₅O₄ · H₂O or C₁₇H₁₉N₅O₅ |
| Molecular Weight | 373.369 g/mol (as hydrate) fishersci.ca |
| CAS Number | 206752-42-3 (for hydrate) calpaclab.comfishersci.ca |
| Primary Function | Protected nucleoside for oligonucleotide synthesis |
| Protecting Group | Benzoyl (at N6 position of adenine) |
Evolution of Protecting Group Strategies in Oligonucleotide Synthesis
The synthesis of nucleic acids is a complex process that relies on the precise coordination of chemical reactions. The development of effective protecting group strategies has been central to the advancement of this field. springernature.comumich.edu In the early days of oligonucleotide synthesis, chemists recognized the necessity of protecting the reactive functional groups on the nucleoside monomers to ensure the selective and high-yield formation of the desired internucleotide linkages. umich.edu
Transient Protection: The 5'-hydroxyl group of the deoxyribose sugar is blocked, typically with an acid-labile group like 4,4'-dimethoxytrityl (DMT). This group is removed at the beginning of each synthesis cycle to allow the next nucleoside to be added. umich.edu
Persistent Protection: The exocyclic amino groups of the bases are blocked with groups that remain intact throughout the entire chain assembly process and are only removed at the very end. umich.edu
The benzoyl group on adenine and cytosine, along with the isobutyryl group on guanine, are considered the "standard" set of persistent protecting groups. Their removal traditionally requires treatment with concentrated ammonia (B1221849), often with heating.
Over time, research has focused on developing new protecting groups to overcome the limitations of the standard ones. This evolution has been driven by several factors:
Synthesis of Sensitive Oligonucleotides: The harsh conditions required to remove standard protecting groups can damage sensitive or modified oligonucleotides. This led to the creation of "mild" and "ultra-mild" protecting groups, such as phenoxyacetyl (Pac) or acetyl (Ac), which can be removed under much gentler conditions.
Orthogonal Systems: In more complex syntheses, particularly for RNA which has an additional 2'-hydroxyl group to protect, it is advantageous to have an "orthogonal" set of protecting groups. umich.edu This means that different classes of protecting groups can be removed selectively without affecting the others, allowing for more intricate chemical manipulations. umich.edu For example, a base-labile group can be used for the 5'-hydroxyl, while an acid-labile group protects the 2'-hydroxyl, and a third type protects the nucleobase. umich.edu
Specialized Applications: For certain applications, protecting groups are needed that confer specific properties. For instance, while the benzoyl group is excellent for preventing unwanted chemical reactions, it was found to be insufficient for blocking the natural hydrogen bonding in certain advanced DNA assembly strategies, leading to the exploration of other groups like dimethylacetamidine (Dma). nih.gov
The continuous refinement of protecting group chemistry has been a cornerstone of nucleic acid research, enabling the synthesis of longer, more complex, and highly modified DNA and RNA molecules for a vast array of applications in biotechnology and medicine.
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| N6-Benzoyl-2'-deoxyadenosine hydrate | - |
| Deoxyadenosine | dA |
| Deoxyribonucleic acid | DNA |
| Guanine | G |
| Cytosine | C |
| 4,4'-dimethoxytrityl | DMT |
| Phenoxyacetyl | Pac |
| Acetyl | Ac |
| Dimethylacetamidine | Dma |
| Allyloxycarbonyl | Alloc |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2/t11-,12+,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYMWRRSSDKIJ-LUHWTZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N6 Benzoyl 2 Deoxyadenosine Hydrate and Its Phosphoramidite Derivatives
Elucidation of Primary Synthesis Routes for N6-Benzoyl-2'-deoxyadenosine
The synthesis of N6-Benzoyl-2'-deoxyadenosine is a critical process that serves as the foundation for producing key building blocks for DNA synthesis. chemimpex.comchemimpex.com The primary challenge lies in selectively modifying the exocyclic amino group of the adenine (B156593) base without reacting with the hydroxyl groups of the deoxyribose sugar.
Regioselective Acylation Strategies for Deoxyadenosine (B7792050)
The core of synthesizing N6-Benzoyl-2'-deoxyadenosine involves the regioselective acylation of the N6-amino group of 2'-deoxyadenosine (B1664071). caymanchem.comwikipedia.org Direct benzoylation of unprotected 2'-deoxyadenosine would lead to a complex mixture of products, with acylation occurring at the more nucleophilic 3'- and 5'-hydroxyl groups of the sugar moiety in addition to the desired N6-position.
To achieve the required regioselectivity, a common and effective strategy is the transient protection method. This approach involves temporarily silylating the hydroxyl groups of the deoxyribose sugar, thereby directing the subsequent acylation reaction to the N6-amino group. Trimethylsilyl (B98337) chloride is frequently used for this purpose in the presence of a base like anhydrous pyridine (B92270). Once the hydroxyl groups are masked as trimethylsilyl ethers, benzoyl chloride is introduced to acylate the N6-amino group. The silyl (B83357) protecting groups are labile and are typically removed during the aqueous work-up phase of the reaction, regenerating the hydroxyl groups and yielding the desired N6-benzoyl-2'-deoxyadenosine. researchgate.net
Another strategy involves a one-pot synthesis where the 5'-hydroxyl group is first protected with a group like dimethoxytrityl (DMTr), followed by benzoylation of the N6-position. This sequential protection ensures that the primary hydroxyl group is shielded before the acylation step.
Optimization of Benzoylation Reaction Conditions
The efficiency and yield of the N6-benzoylation reaction are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, base, acylating agent, and temperature. medchemexpress.com Anhydrous conditions are crucial to prevent the hydrolysis of the acylating agent and the protected nucleoside intermediates.
Pyridine is often used as both the solvent and the base, facilitating the reaction by activating the acylating agent and scavenging the hydrochloric acid byproduct. The reaction is typically initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction, and then allowed to proceed at room temperature for several hours to ensure completion. researchgate.net The progress of the reaction is commonly monitored using techniques like thin-layer chromatography (TLC).
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Starting Material | 2'-Deoxyadenosine | The nucleoside to be modified. | researchgate.net |
| Transient Protecting Agent | Trimethylsilyl chloride (1.2 equiv.) | Temporarily protects 3'- and 5'-OH groups to direct acylation to the N6-amino group. | |
| Acylating Agent | Benzoyl chloride (2.5 equiv.) | Introduces the benzoyl protecting group onto the N6-amino function. | |
| Solvent/Base | Anhydrous Pyridine | Serves as the reaction medium and neutralizes the HCl byproduct. | researchgate.net |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. | |
| Work-up | Quenching with ice-cold water | Hydrolyzes silyl ethers and removes excess reagents. |
Preparation of N6-Benzoyl-2'-deoxyadenosine Phosphoramidite (B1245037) Building Blocks
For automated solid-phase oligonucleotide synthesis, the N6-benzoyl-2'-deoxyadenosine nucleoside must be converted into a phosphoramidite building block. broadpharm.com This involves the strategic protection of the 5'-hydroxyl group followed by phosphitylation of the 3'-hydroxyl group.
Synthesis of 3'-O-Phosphoramidite Derivatives
The conversion of N6-benzoyl-2'-deoxyadenosine into its 3'-O-phosphoramidite derivative is a critical step for its use in automated oligonucleotide synthesis. This process involves the protection of the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.
The typical synthetic route commences with the protection of the 5'-hydroxyl group of N6-benzoyl-2'-deoxyadenosine with a dimethoxytrityl (DMT) group. This reaction is generally carried out in anhydrous pyridine using DMT-chloride. The resulting 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine is then phosphitylated at the 3'-position. A common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which is used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or Hünig's base in an anhydrous solvent like dichloromethane (B109758) or acetonitrile (B52724). rsc.org Alternatively, bis(diisopropylamino)(2-cyanoethoxy)phosphine can be employed with an activator like 1H-tetrazole. nih.gov
The reaction is typically conducted at room temperature and monitored for completion by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up, and the crude product is purified by silica (B1680970) gel column chromatography to yield the desired N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite as a white foam. rsc.orgnih.gov The purity and identity of the final product are confirmed by analytical techniques such as ³¹P NMR, which characteristically shows two distinct peaks for the diastereomeric phosphoramidites around δ 149-150 ppm, and high-resolution mass spectrometry (HRMS). rsc.orgusp.org
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield | References |
|---|---|---|---|---|---|
| 1. 5'-Hydroxyl Protection | N6-Benzoyl-2'-deoxyadenosine | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous Pyridine, Room Temperature | 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine | High | |
| 2. 3'-Phosphitylation | 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane, Room Temperature | N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-O-phosphoramidite | 73-93% | rsc.orgnih.gov |
Chemoenzymatic Approaches in Nucleoside Derivatization
Chemoenzymatic synthesis has emerged as a powerful strategy in nucleoside chemistry, offering high selectivity and mild reaction conditions, often circumventing the need for complex protection and deprotection steps. researchgate.net Enzymes, particularly lipases, have demonstrated significant utility in the regioselective acylation and deacylation of nucleosides. researchgate.netresearchgate.net
Lipase B from Candida antarctica (CALB) is a versatile and widely used biocatalyst for these transformations. researchgate.netrsc.org It can catalyze the acylation of the hydroxyl groups of the sugar moiety or the exocyclic amino group of the nucleobase with high regioselectivity. For instance, lipases can selectively acylate the primary 5'-hydroxyl group of nucleosides in organic solvents using acyl donors like vinyl esters. rsc.org This enzymatic approach provides an alternative to traditional chemical methods for introducing protecting groups.
In the context of N6-benzoyl-2'-deoxyadenosine, chemoenzymatic methods can be envisioned for both its synthesis and further derivatization. The enzymatic benzoylation of the N6-amino group of 2'-deoxyadenosine presents a green alternative to chemical methods that often require harsh conditions and protecting group manipulations. While the direct enzymatic N-benzoylation of deoxyadenosine is less commonly reported than O-acylation, the ability of lipases to catalyze N-acylation reactions is known. nih.gov
Furthermore, enzymatic deacylation can be employed for the regioselective removal of acyl groups. For example, a study demonstrated the regioselective hydrolysis of 3',5'-di-O-levulinylnucleosides using an enzymatic approach to afford the corresponding 5'-O-levulinylnucleosides, which are valuable building blocks. rsc.org This highlights the potential of enzymes to selectively deprotect one hydroxyl group while leaving another one intact, a challenging task in conventional organic synthesis.
The choice of solvent, acyl donor, and enzyme are critical parameters that influence the efficiency and regioselectivity of these enzymatic reactions. nih.govnih.gov Solvents such as 2-methyl-2-butanol (B152257) and ionic liquids have been shown to be effective for lipase-catalyzed reactions of nucleosides. researchgate.netnih.gov
| Enzyme | Substrate | Reaction Type | Key Findings | References |
|---|---|---|---|---|
| Lipase B from Candida antarctica (CALB) | Thymidine and its 3',5'-diamino analogue | Regioselective acylation | Favors acylation at the 5'-position over the 3'-position. | researchgate.net |
| Lipozyme TL IM from Thermomyces lanuginosus | Sugars | Regioselective acylation | Highly regioselective synthesis of sugar 6-monoesters. | rsc.org |
| Porcine Liver Esterase (PLE) | 6-Acetylamino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine | Regioselective deacetylation | Selective hydrolysis at the 3'- and 2'-positions. | researchgate.net |
| Butyrylcholinesterase (BChE) | 6-Acetylamino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine | Regioselective deacetylation | Selective hydrolysis of the 5'-O-acetyl group. | researchgate.net |
Investigating the Chemical Behavior and Deprotection Kinetics of the N6 Benzoyl Moiety
Functional Role of the N6-Benzoyl Protecting Group in Oligonucleotide Synthesis Fidelity
The integrity of synthetic DNA relies heavily on the performance of protecting groups. The N6-benzoyl group on deoxyadenosine (B7792050) is selected for its ability to provide robust protection throughout the synthesis cycles while allowing for efficient removal at the final stage. This balance is critical for achieving high-yield and high-fidelity oligonucleotide production.
The presence of the N6-benzoyl group is compatible with standard phosphoramidite (B1245037) chemistry used in automated DNA synthesis. medchemexpress.comtcichemicals.com Phosphoramidite monomers, including the N6-benzoyl-2'-deoxyadenosine derivative, are designed for high coupling efficiency during the chain extension steps. medchemexpress.com Efficient coupling is paramount to minimize the formation of deletion mutants (n-1 sequences), thereby ensuring the final product is of the correct, full length. While specific coupling yields can vary based on the synthesizer, reagents, and coupling time, protocols are optimized to achieve efficiencies typically exceeding 98%. nih.gov However, a surprising finding in some studies was that the N6-benzoyl group on adenine (B156593) does not completely block the hybridization of a complementary DNA strand, a factor that can be critical in specific applications like DNA-templated synthesis. nih.gov
A key attribute of a protecting group is its stability throughout the multiple cycles of an oligonucleotide synthesis. wiley.com The N6-benzoyl group is generally stable under the basic conditions used for the removal of some other protecting groups and the neutral to slightly basic conditions of the coupling and capping steps. libretexts.org However, a significant challenge arises during the repetitive acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) group, which is necessary to deprotect the 5'-hydroxyl for the next coupling reaction. umich.edu The glycosidic bond of N6-acyl-protected deoxyadenosine derivatives is susceptible to cleavage under these acidic conditions, leading to depurination. oup.com This side reaction, where the entire nucleobase is lost from the sugar-phosphate backbone, creates an abasic site in the oligonucleotide chain, compromising its integrity. The rate of this acid-mediated depurination is a critical factor, with studies showing that N6-benzoyldeoxyadenosine is significantly more prone to this degradation compared to other protecting group strategies, such as the use of dialkylformamidines. oup.comnih.gov
| Protecting Group | Depurination after 4 hours (in OCA) | Reference |
|---|---|---|
| N6-benzoyl | 75% | oup.com |
| N6-di-n-butylformamidine | 0% | oup.com |
Advanced Deprotection Strategies and Reaction Dynamics
The final step in oligonucleotide synthesis is the removal of all protecting groups from the nucleobases and the phosphate (B84403) backbone, followed by cleavage from the solid support. The kinetics and conditions of these deprotection reactions are crucial for obtaining a pure, functional final product.
The standard and most common method for removing the N6-benzoyl group is treatment with a base. libretexts.org Aqueous or gaseous ammonia (B1221849) is frequently used for this purpose. libretexts.orggoogle.com This process, often referred to as ammonolysis, cleaves the amide bond, releasing the unprotected adenine base. The deprotection and cleavage from the solid support using ammonia typically require several hours at elevated temperatures (e.g., 6-17 hours at 55°C) or can take several days at room temperature. google.com To accelerate this process, alternative reagents like methylamine, sometimes in combination with ammonia, have been introduced, which can significantly reduce the deprotection time to less than 90 minutes at room temperature. google.com
| Reagent | Temperature | Time | Reference |
|---|---|---|---|
| Ammonia | 55°C | 6-17 hours | google.com |
| Ammonia | Room Temperature | >24 hours | google.com |
| Methylamine/t-butylamine | Room Temperature | <90 minutes | google.com |
As previously mentioned, the primary stability concern for the N6-benzoyl group is not its resistance to the final basic cleavage but its lability during the intermediate acidic steps. Oligonucleotide synthesis involves the repeated use of an acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an organic solvent, to remove the 5'-O-DMT group. umich.eduoup.com The electron-withdrawing nature of the benzoyl group destabilizes the N-glycosidic bond of the purine (B94841), making N6-benzoyldeoxyadenosine particularly susceptible to depurination under these acidic conditions. oup.com This issue is especially pronounced for deoxyadenosine residues located at the 3'-end of the growing oligonucleotide chain, as they are exposed to the acidic conditions of every synthesis cycle. oup.com This inherent instability has driven research into alternative N6-protecting groups for adenine that exhibit greater stability in acidic environments. oup.comnih.gov
An orthogonal protection strategy involves using multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical reaction without affecting the others. organic-chemistry.org This approach provides immense flexibility, enabling complex modifications of synthetic DNA and RNA. nih.govnih.gov
The standard N6-benzoyl group, removable by base, is part of a semi-orthogonal system with the acid-labile DMT group. However, true orthogonality is compromised by the partial lability of the N6-benzoyl group to acid, as discussed. More advanced orthogonal schemes have been developed to circumvent such issues. For example, the allyloxycarbonyl (alloc) protecting group can be used for base protection and is removed by a palladium catalyst, leaving acid- and base-labile groups intact. nih.gov This allows for modifications to be performed on the solid support-bound oligonucleotide after the alloc group is removed, but before the final cleavage and deprotection of other groups like N6-benzoyl. nih.gov
Another example involves the picoloyl (Pico) group, which can be chemoselectively and catalytically removed with iron(III) or copper(II) salts in the presence of benzoyl groups, demonstrating a high degree of orthogonality. nih.gov Similarly, fluoride-labile silyl (B83357) ethers represent another orthogonal class of protecting groups. thieme-connect.de These sophisticated strategies are crucial for synthesizing complex molecules like peptide-oligonucleotide conjugates or highly structured DNAs where selective, stepwise deprotection is required. nih.govsigmaaldrich.com
Analysis of Side Reactions and Their Mitigation during Deprotection
The deprotection of the N6-benzoyl group from 2'-deoxyadenosine (B1664071) is a critical step in oligonucleotide synthesis that can be accompanied by undesirable side reactions. The most significant of these is depurination, which involves the cleavage of the N-glycosidic bond that connects the purine base to the deoxyribose sugar. nih.govglenresearch.com This reaction is particularly problematic under the acidic conditions required for the removal of the 5'-hydroxyl protecting group (e.g., dimethoxytrityl, DMT) in each synthesis cycle. oup.comumich.edu
Mitigation of depurination primarily involves two strategies: modification of the deprotection conditions and the use of more stable protecting groups.
Modification of Deblocking Agents : The choice of acid for detritylation affects the rate of depurination. While trichloroacetic acid (TCA) is effective for DMT removal, it can cause significant depurination. An alternative is the use of dichloroacetic acid (DCA), which has a higher pKa and is therefore a weaker acid. glenresearch.com Using DCA can reduce the extent of depurination, but it requires a careful balance, as incomplete detritylation can lead to deletion mutations (n-1 sequences), which are also undesirable impurities. glenresearch.comnih.gov
Alternative Protecting Groups : A more effective strategy is to replace the benzoyl group with a protecting group that enhances the stability of the glycosidic bond. Formamidine-based protecting groups, for instance, are electron-donating and thus stabilize the bond, significantly reducing the rate of depurination. glenresearch.comglenresearch.com This approach addresses the root cause of the side reaction, leading to a higher yield of the target oligonucleotide. oup.com
Another side reaction, though less prominent for adenosine (B11128) than for cytidine, is transamination. This can occur during deprotection with amine-based reagents, where the amine can attack the exocyclic amino group, leading to base modification. glenresearch.com The use of more labile protecting groups that can be removed under milder or faster conditions can help minimize the exposure time to the deprotection reagent, thereby reducing the likelihood of such side reactions. glenresearch.com
Comparative Assessment of N6-Protecting Groups for Deoxyadenosine
The selection of a protecting group for the N6-position of deoxyadenosine is a critical decision in oligonucleotide synthesis, with profound effects on the stability of the nucleoside during synthesis and the efficiency of the final deprotection step. The traditional N6-benzoyl group is often compared with several alternatives designed to overcome its limitations, primarily its susceptibility to causing depurination.
Dialkylformamidines as Depurination-Resistant Alternatives
Dialkylformamidines have emerged as highly effective alternatives to the standard benzoyl protecting group for deoxyadenosine. nih.govsigmaaldrich.com Unlike acyl groups such as benzoyl, which are electron-withdrawing and destabilize the N-glycosidic bond, formamidines are electron-donating. glenresearch.comglenresearch.com This property preserves the basicity of the N6-amino function and stabilizes the crucial bond against acid-catalyzed cleavage. oup.com
Research has demonstrated that sterically hindered N6-dialkylformamidine-protected deoxyadenosine is substantially more stable to acidic depurination than N6-benzoyl-2'-deoxyadenosine. oup.comnih.gov The stability of N6-formamidine deoxyadenosine to depurination is comparable to that of the unprotected parent nucleoside. oup.com In one study, N6-formamidine deoxyadenosine showed no depurination after four hours in a 2% DCA solution, whereas N6-benzoyl-2'-deoxyadenosine was 75% depurinated under the same conditions. oup.com This represents an approximate 20-fold suppression of the depurination rate. oup.com
This enhanced stability makes dialkylformamidines particularly valuable for the synthesis of long oligonucleotides, where the cumulative exposure to acidic conditions during repeated detritylation steps makes depurination a major cause of yield loss. nih.govoup.com The use of formamidine (B1211174) protection can effectively suppress this side reaction, leading to a cleaner product profile and a higher yield of the full-length oligonucleotide. oup.com
| Protecting Group | Chemical Nature | Effect on Glycosidic Bond | Depurination Rate (Relative) |
| N6-Benzoyl | Electron-withdrawing | Destabilizing | High |
| N6-Dialkylformamidine | Electron-donating | Stabilizing | Very Low (~20-fold lower than Benzoyl) |
Phenoxyacetyl and Isobutyryl Groups in Context
Phenoxyacetyl (Pac) and isobutyryl (iBu) groups are other acyl protecting groups used in oligonucleotide synthesis, offering different lability profiles compared to the benzoyl group.
The phenoxyacetyl (Pac) group is classified as a labile or "ultramild" protecting group. nih.govsigmaaldrich.comresearchgate.net Its primary advantage is that it can be removed under much milder and more rapid conditions than the benzoyl group. nih.gov Complete deblocking of Pac-protected nucleosides can be achieved in less than four hours with 29% ammonia at room temperature. nih.gov This is beneficial for the synthesis of oligonucleotides containing sensitive or modified bases that cannot withstand the prolonged heating typically required for benzoyl group removal. glenresearch.comsigmaaldrich.com The stability of N6-phenoxyacetyl-deoxyadenosine to acidic depurination has been shown to compare favorably with that of N6-benzoyl protected adenine. nih.gov
The isobutyryl (iBu) group is commonly used for the protection of deoxyguanosine and deoxycytidine, but it is also employed for deoxyadenosine. glenresearch.comatdbio.com The lability of the iBu group is generally greater than that of the benzoyl group. For instance, when deprotecting methyl phosphonamidites with ethylene (B1197577) diamine, using an iBu protecting group on dC resulted in a transamination level of around 4%, whereas the benzoyl group led to a 16% level of this side reaction. glenresearch.com However, in the context of standard deprotection with ammonium (B1175870) hydroxide, the N2-isobutyryl group on guanine (B1146940) is known to be much more resistant to hydrolysis than the N6-benzoyl group on adenine, often making its removal the rate-determining step of the entire deprotection process. atdbio.com
| Protecting Group | Typical Application | Key Feature | Deprotection Conditions |
| N6-Benzoyl | dA, dC | Standard, robust | Prolonged heating in aq. ammonia |
| Phenoxyacetyl (Pac) | dA, dG | Labile, "ultramild" | Rapid, mild ammonia treatment at room temp. nih.gov |
| Isobutyryl (iBu) | dG, dC, dA | More labile than Benzoyl (in some contexts) | Standard ammonia; cleavage from dG is rate-limiting atdbio.com |
Implications for Oligonucleotide Synthesis Scale and Purity
The choice of N6-protecting group for deoxyadenosine has direct and significant consequences for the scale and purity of oligonucleotide synthesis. The prevalence of side reactions, particularly depurination associated with the N6-benzoyl group, is a major limiting factor in achieving high-purity, full-length products, especially as the length of the target oligonucleotide increases. nih.gov
For the synthesis of long oligonucleotides (e.g., 150-mers), even a minor inefficiency in a single step or a small percentage of a side reaction per cycle has a dramatic cumulative effect. nih.gov Depurination caused by the N6-benzoyl group leads to chain cleavage during the final basic deprotection, generating a complex mixture of truncated sequences. nih.govglenresearch.com This not only drastically reduces the yield of the desired product but also complicates downstream purification, making it difficult and costly to isolate the full-length sequence from the failure sequences. biosearchtech.com
Applications in Advanced Oligonucleotide and Nucleic Acid Analog Synthesis
Integration into Automated Solid-Phase Oligonucleotide Synthesis Cycles
The use of N6-benzoyl-2'-deoxyadenosine is integral to the standard phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis. biotage.co.jp This automated process builds DNA chains sequence-specifically while the growing chain is anchored to a solid support, typically controlled pore glass (CPG) or polystyrene. biotage.co.jpatdbio.com The benzoyl protecting group on the adenine (B156593) base is stable throughout the synthesis cycles but can be efficiently removed during the final deprotection step. atdbio.com
The synthesis cycle involves four main steps that are repeated for each nucleotide added to the chain:
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction. biotage.co.jp
Coupling: The activated phosphoramidite of the next nucleoside, such as N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-[(2-cyanoethyl)-N,N-diisopropylphosphoramidite], is coupled to the free 5'-hydroxyl group of the growing chain. biotage.co.jpnih.gov This reaction is facilitated by an activator like tetrazole. biotage.co.jp
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which helps to minimize the formation of failure sequences. biotage.co.jp
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. biotage.co.jp
This cycle is repeated until the desired oligonucleotide sequence is assembled. The benzoyl group on adenine, along with other base-protecting groups, prevents the exocyclic amino groups from reacting with the activated phosphoramidites, which would otherwise lead to branched, undesirable byproducts. researchgate.net
Table 1: Key Reagents in the Solid-Phase Synthesis Cycle
| Synthesis Step | Purpose | Typical Reagents |
|---|---|---|
| Detritylation | Removes the 5'-DMT protecting group. | Trichloroacetic acid (TCA) in dichloromethane (B109758). nih.gov |
| Coupling | Adds the next nucleotide to the chain. | Nucleoside phosphoramidite (e.g., N6-benzoyl-dA phosphoramidite), Activator (e.g., Tetrazole). biotage.co.jpumich.edu |
| Capping | Terminates unreacted chains. | Acetic anhydride, N-methylimidazole. nih.gov |
| Oxidation | Stabilizes the internucleotide linkage. | Iodine in a THF/water/pyridine (B92270) mixture. biotage.co.jpnih.gov |
Design and Synthesis of Modified Oligonucleotides Containing N6-Benzoyl-2'-deoxyadenosine
The versatility of phosphoramidite chemistry allows for the creation of a vast array of modified oligonucleotides, where N6-benzoyl-2'-deoxyadenosine serves as a key building block. nih.govchemimpex.comgoogle.com
A major advantage of automated solid-phase synthesis is the ability to introduce modified nucleosides at precise, predetermined positions within an oligonucleotide sequence. chemimpex.com By using the phosphoramidite derivative of N6-benzoyl-2'-deoxyadenosine in a specific coupling cycle, researchers can ensure its incorporation at any desired location. nih.gov This site-specific placement is critical for studying the structural and functional consequences of single-base modifications, developing diagnostic probes, and constructing nucleic acid-based therapeutics where the position of the modification dictates its efficacy. nih.govescholarship.org For example, oligonucleotides containing site-specifically incorporated bulky adducts at the N6-position of adenine have been synthesized to study their mutagenic potential. nih.gov
Incorporating N6-benzoyl-2'-deoxyadenosine, or derivatives thereof, is a strategy to create nucleic acid analogs with improved or novel properties. nih.govnih.gov Modifications can enhance resistance to nuclease degradation, a crucial feature for therapeutic oligonucleotides like antisense agents or siRNAs. google.com They can also alter the binding affinity and specificity of an oligonucleotide to its target DNA or RNA sequence. beilstein-journals.org The benzoyl group, while typically removed, can also serve as a precursor for post-synthetic modifications, allowing for the introduction of other functional groups. These enhanced functionalities are vital for applications in gene therapy, diagnostics, and synthetic biology. google.com
Table 2: Examples of Functionalities Achieved Through Modification
| Enhanced Functionality | Purpose | Example Application |
|---|---|---|
| Nuclease Resistance | Increase stability in biological fluids. | Antisense therapeutics (e.g., Mipomersen). google.com |
| Binding Affinity | Improve hybridization to target sequences. | Diagnostic probes, siRNAs. beilstein-journals.org |
| Structural Alteration | Induce specific secondary structures. | Aptamers (e.g., Macugen). google.com |
Utilization in Research on Nucleic Acid Conformational Studies
Oligonucleotides containing modified bases are powerful tools for investigating the complex three-dimensional structures of nucleic acids and their interactions. chemimpex.com
The introduction of a bulky adduct, such as the N6-benzoyl group, can induce localized structural perturbations in the DNA double helix. These modifications are used to study phenomena like DNA bending, unwinding, and changes in helical parameters such as twist and rise. nih.govnih.gov For instance, the presence of a modification can alter the natural curvature of a DNA strand, providing insights into how DNA accommodates damage or interacts with proteins that bend it. nih.gov By comparing the conformational properties of modified and unmodified duplexes using techniques like gel electrophoresis or NMR spectroscopy, researchers can quantify the impact of specific adducts on DNA architecture. nih.gov The standard B-form DNA helix has a helical repeat of about 10.5 base pairs per turn, but this can change significantly with tight bending or the presence of adducts. nih.gov
Site-specifically modified oligonucleotides are essential for elucidating the mechanisms of protein-DNA recognition. nih.gov The N6 position of adenine is often involved in hydrogen bonding with amino acid residues of DNA-binding proteins. Placing a benzoyl group at this position can disrupt or alter these interactions, allowing researchers to map critical contact points. nih.gov For example, studying how DNA polymerases bypass or stall at a site containing a bulky N6-adenosine adduct provides information on the enzyme's fidelity and mechanism for handling DNA damage. nih.gov Furthermore, modifications can be used to investigate how changes in DNA structure, induced by the adduct, influence the binding of transcription factors or repair enzymes, thereby shedding light on gene regulation and DNA repair pathways. nih.govrsc.org
Exploration of Biological and Therapeutic Relevance of N6 Benzoyl 2 Deoxyadenosine Hydrate and Its Derivatives
Investigation as a Fundamental Nucleoside Analog in Biochemical Studies
N6-Benzoyl-2'-deoxyadenosine hydrate (B1144303) serves as a crucial tool in the realm of molecular biology and biochemistry. chemimpex.com Its structural design, featuring a benzoyl group protecting the N6 position of the adenine (B156593) base, makes it an ideal protected nucleoside derivative for use in oligonucleotide synthesis. caymanchem.com This protective group is vital during the automated, solid-phase synthesis of DNA, as it prevents undesirable side reactions involving the exocyclic amine. Consequently, this compound is a key building block in the production of synthetic DNA strands, including primers and probes essential for a wide array of molecular biology techniques.
The utility of N6-Benzoyl-2'-deoxyadenosine extends to its role in studying the intricate processes of DNA and RNA metabolism. chemimpex.com Researchers employ it as a substrate in enzymatic assays to probe the kinetics and mechanisms of enzymes that interact with nucleic acids. chemimpex.com Its ability to mimic natural nucleosides allows for detailed investigations into enzyme-substrate interactions and the modulation of enzyme activity, providing valuable insights into fundamental biological pathways. chemimpex.com
Key Applications in Biochemical Research:
| Application | Description |
| Oligonucleotide Synthesis | Serves as a protected precursor in the automated synthesis of DNA, enabling the creation of custom primers, probes, and therapeutic oligonucleotides. |
| Enzyme Assays | Acts as a substrate to study the kinetics and mechanisms of enzymes involved in nucleic acid metabolism. chemimpex.com |
| Nucleic Acid Interaction Studies | Its unique structure aids in understanding the interactions between small molecules and DNA or RNA. chemimpex.com |
Advancements in Antiviral Research Utilizing N6-Benzoyl-2'-deoxyadenosine Analogs
The structural similarity of N6-Benzoyl-2'-deoxyadenosine analogs to natural nucleosides has made them a focal point in antiviral research. nih.gov These compounds are investigated for their potential to interfere with the life cycles of various viruses, particularly those reliant on nucleic acid synthesis for replication.
The primary antiviral mechanism of nucleoside analogs, including derivatives of N6-Benzoyl-2'-deoxyadenosine, involves the inhibition of viral polymerases. nih.gov After entering an infected host cell, these analogs are phosphorylated by cellular or viral kinases to their active triphosphate form. nih.govnih.gov This activated form then acts as a competitive inhibitor or a fraudulent substrate for the viral DNA or RNA polymerase.
When incorporated into a growing viral nucleic acid chain, these analogs can terminate the chain elongation process because they often lack the necessary 3'-hydroxyl group for the next phosphodiester bond to form. This premature termination effectively halts viral genome replication. nih.gov Furthermore, the incorporation of these analogs can lead to a dysfunctional viral genome, a process known as lethal mutagenesis, which also contributes to the antiviral effect. semanticscholar.org Research has indicated the efficacy of such analogs against retroviruses like HIV.
The development of N6-Benzoyl-2'-deoxyadenosine analogs is a key strategy in the design of new antiviral drugs. nih.gov By modifying the structure of the parent compound, researchers can enhance its antiviral activity, selectivity, and pharmacokinetic properties. mdpi.com For instance, the introduction of fluorine atoms to N6-benzyladenosine, a related compound, has been shown to dramatically improve its selectivity against human enterovirus 71 by reducing cytotoxicity while increasing potency. mdpi.com
These analogs are often developed as "prodrugs," which are inactive or less active forms that are converted into the active drug within the body. nih.govnih.gov This approach can improve the bioavailability and cellular uptake of the antiviral agent. nih.gov The continuous exploration of new derivatives, such as those with modifications at the 2'- or 4'-position of the sugar moiety, holds promise for creating broad-spectrum antiviral agents to combat emerging viral threats. semanticscholar.orgnih.govacs.org
Examples of Antiviral Nucleoside Analog Strategies:
| Strategy | Description |
| Chain Termination | Incorporation into the viral genome prevents further elongation of the nucleic acid chain. |
| Competitive Inhibition | The analog competes with natural nucleosides for the active site of the viral polymerase. |
| Lethal Mutagenesis | The incorporated analog causes errors in the viral genome, leading to non-viable virus particles. semanticscholar.org |
| Prodrug Formulation | Enhances the delivery and activation of the antiviral compound within infected cells. nih.govnih.gov |
Role in Anticancer Drug Discovery and Development
Derivatives of N6-Benzoyl-2'-deoxyadenosine are also being actively investigated for their potential as anticancer agents. chemimpex.comnih.govnih.gov The fundamental principle behind their anticancer activity lies in their ability to interfere with the rapid proliferation of cancer cells, which heavily rely on DNA synthesis. medchemexpress.com
Similar to their antiviral mechanism, these nucleoside analogs can disrupt DNA synthesis in cancer cells. medchemexpress.com After being incorporated into the DNA of a cancer cell, they can lead to errors in DNA replication and halt the cell cycle. Key enzymes in the DNA replication machinery, such as DNA polymerases, are primary targets. By mimicking natural deoxyadenosine (B7792050), these analogs can be taken up by cancer cells and integrated into their DNA, ultimately leading to the inhibition of tumor growth. Some N6-benzyladenosine analogs, for example, have shown antiproliferative effects in various cancer cell lines, including colorectal cancer. nih.gov
A crucial aspect of the anticancer activity of N6-Benzoyl-2'-deoxyadenosine analogs is their ability to induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.com The disruption of DNA synthesis and the accumulation of DNA damage can trigger cellular stress responses that activate apoptotic pathways. Studies have shown that related adenosine (B11128) analogs can induce apoptosis in different cancer cell lines, including breast and gastric cancer. nih.govsemanticscholar.org This process is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation. nih.govnih.gov The induction of apoptosis is a key mechanism by which these compounds can eliminate malignant cells. medchemexpress.com For instance, 2'-deoxyadenosine (B1664071) has been shown to cause apoptotic cell death in human colon carcinoma cells. nih.gov
Anticancer Mechanisms of N6-Benzoyl-2'-deoxyadenosine Analogs:
| Mechanism | Description |
| Inhibition of DNA Synthesis | Incorporation into the DNA of cancer cells leads to replication errors and cell cycle arrest. |
| Induction of Apoptosis | Triggers programmed cell death in malignant cells through intrinsic cellular pathways. medchemexpress.com |
| Targeting Specific Enzymes | Interacts with and inhibits key enzymes involved in DNA replication and cell proliferation, such as DNA polymerases. |
Diagnostic Applications in Molecular Biology and Pathogen Detection
The modification of nucleosides, such as in N6-Benzoyl-2'-deoxyadenosine, provides unique properties that are leveraged in the development of diagnostic tools, particularly for the detection of pathogens. biosynth.com This nucleoside analog is utilized in diagnostic methods for identifying bacterial infections. biosynth.comchemdad.com Its application stems from its specific interaction with DNA, which forms the basis for detection systems designed to signal the presence of target nucleic acid sequences. biosynth.com
N6-Benzoyl-2'-deoxyadenosine is recognized for its capacity to bind to DNA duplexes. biosynth.comchemdad.com This interaction leads to a modification in the DNA's three-dimensional structure. biosynth.com The introduction of the benzoyl group at the N6 position of the adenine base alters the standard hydrogen bonding patterns and steric profile of the nucleoside. While not involving the benzoyl derivative itself, studies on other DNA adducts have shown that such modifications can significantly increase the melting temperature and stability of the DNA duplex, demonstrating that adducts can cause significant structural perturbation. nih.gov The ability of N6-Benzoyl-2'-deoxyadenosine to integrate into nucleic acids makes it a valuable tool for studying these structural and energetic changes. chemimpex.com
The structural alteration induced by the binding of N6-Benzoyl-2'-deoxyadenosine to a DNA duplex is a detectable event. biosynth.com Electrophoresis-based systems are a primary method for observing this change. biosynth.comchemdad.com When a DNA duplex is bound by the compound, its migration pattern through an electrophoretic gel changes compared to an unbound DNA duplex. This shift in mobility allows for the identification of DNA that has interacted with the compound. This principle is fundamental in assays designed for detecting specific pathogen DNA, where the binding of the analog signals the presence of the target sequence. biosynth.com While more advanced techniques like metagenomic next-generation sequencing (mNGS) are emerging for pathogen detection, electrophoretic methods remain a foundational technique in molecular biology. nih.gov
Table 1: Summary of Diagnostic Applications
| Application Area | Mechanism | Detection Method |
|---|---|---|
| Pathogen Detection | Binding of the nucleoside analog to pathogen DNA. biosynth.comchemdad.com | Observing structural changes in the DNA duplex. biosynth.com |
| Molecular Biology | Inducing a detectable structural perturbation in DNA. biosynth.com | Analyzing altered mobility in gel electrophoresis. biosynth.comchemdad.com |
Factors Governing Biomolecular Interactions and Efficacy
The benzoyl group is a key functional component that significantly influences the compound's properties. chemimpex.comwikipedia.org This group enhances the molecule's stability and contributes to its solubility characteristics, making it a suitable candidate for studies involving nucleic acid interactions. chemimpex.com In the context of oligonucleotide synthesis, the benzoyl group serves as an amino-protecting group for the deoxyadenosine nucleoside. caymanchem.com This protection is crucial during the chemical synthesis of DNA strands, preventing unwanted side reactions at the N6-amino group of adenine. wikipedia.orgcaymanchem.com This modification of the adenine base inherently alters its recognition and binding properties until the protecting group is removed, allowing for controlled incorporation into synthetic DNA. The presence of such aromatic moieties can play a significant role in mediating and strengthening interactions with the grooves of DNA. nih.gov
The hydration state of N6-Benzoyl-2'-deoxyadenosine is a critical factor for its use in biological systems. The hydrate form of the compound shows improved solubility, which in turn enhances its interaction with biomolecules. chemimpex.com This is a crucial property, as effective engagement with targets like DNA is dependent on the compound being adequately dissolved in aqueous biological environments. In contrast, the non-hydrated (anhydrous) form of N6-Benzoyl-2'-deoxyadenosine is noted to be insoluble or only slightly soluble in water. biosynth.comchemdad.comfishersci.com The improved solubility and effectiveness of the hydrate form underscore the importance of the water molecule in mediating its properties for biochemical and pharmaceutical research. chemimpex.com
Table 2: Factors Influencing Biomolecular Interactions
| Factor | Influence | Consequence |
|---|---|---|
| Benzoyl Moiety | Enhances molecular stability and acts as a protecting group. chemimpex.comcaymanchem.com | Facilitates use in nucleic acid interaction studies and controlled oligonucleotide synthesis. chemimpex.comcaymanchem.com |
| Hydration State | Improves solubility in aqueous environments. chemimpex.com | Enhances interaction with biomolecules, increasing efficacy in biological systems. chemimpex.com |
Analytical and Spectroscopic Characterization in Academic Research
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are indispensable for assessing the purity of N6-Benzoyl-2'-deoxyadenosine hydrate (B1144303) and for monitoring the progress of chemical reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of N6-Benzoyl-2'-deoxyadenosine hydrate. jk-sci.com Reversed-phase HPLC is the most common mode used for this analysis.
A typical HPLC method involves a C18 stationary phase column and a mobile phase gradient consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or dilute phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. zju.edu.cnsielc.com Detection is typically performed using a UV detector, as the purine (B94841) and benzoyl rings have strong chromophores, with a maximum absorbance often observed around 260 nm. sielc.com By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified, often required to be >98% or >99% for synthetic applications.
Interactive Data Table: Example HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temp. | 25-30 °C |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for the qualitative monitoring of reaction progress and for optimizing reaction conditions during the synthesis or modification of N6-Benzoyl-2'-deoxyadenosine. pnrjournal.com
By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system (mobile phase), the separation of starting materials, intermediates, and products can be visualized under UV light. The relative retention factors (Rf values) of the spots indicate the progress of the reaction. For instance, in a benzoylation reaction of 2'-deoxyadenosine (B1664071), the product, N6-Benzoyl-2'-deoxyadenosine, will be less polar and thus have a higher Rf value than the more polar starting material. Researchers can quickly test various solvent systems, such as mixtures of ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and methanol, to achieve the best separation and thereby optimize reaction times and conditions. pnrjournal.com
Kinetic and Mechanistic Studies Using Spectrophotometric Methods
This method relies on the difference in the UV absorbance spectra between the benzoylated nucleoside and its deprotected form. The N6-benzoyl-adenine chromophore has a distinct UV spectrum compared to the adenine (B156593) chromophore of 2'-deoxyadenosine. By monitoring the change in absorbance at a specific wavelength over time, typically one where the difference between the reactant and product is maximal, the rate of the hydrolysis reaction can be determined. For example, the cleavage of the benzoyl group leads to a change in the electronic structure of the purine system, which can be followed spectrophotometrically to calculate the reaction rate constant, half-life, and to study the influence of factors like temperature and pH on the deprotection mechanism.
Future Prospects and Emerging Research Frontiers for N6 Benzoyl 2 Deoxyadenosine Hydrate
Innovations in Chemical Synthesis Automation and Efficiency
The synthesis of oligonucleotides, where N6-benzoyl-2'-deoxyadenosine is a key ingredient, has been revolutionized by automation. bccresearch.com The predominant method is solid-phase synthesis using phosphoramidite (B1245037) chemistry, a process that is highly optimized and automated, allowing for the creation of specific DNA sequences with high fidelity. aurigeneservices.comyoutube.com This automated platform enables the sequential addition of protected nucleosides, like N6-benzoyl-2'-deoxyadenosine phosphoramidite, to a growing chain attached to a solid support. aurigeneservices.comyoutube.com
Emerging frontiers in synthesis technology promise even greater efficiency and scale. Key innovations include:
High-Throughput Platforms: Microarray-based synthesis allows for the massive parallel production of tens of thousands to millions of unique oligonucleotides on a single chip. nih.govresearchgate.net This technology dramatically reduces the cost and reagent consumption per sequence, accelerating research in genomics and synthetic biology. nih.gov
Flow Chemistry: Continuous flow chemistry is an evolving technology that offers significant advantages over traditional batch synthesis. nih.govvapourtec.com By performing reactions in a continuous stream through temperature-controlled tubes, flow systems provide superior heat transfer, improved safety, and the potential for seamless multi-step synthesis without the need to isolate intermediates. vapourtec.comdurham.ac.uk Researchers have developed flow-based methods for producing phosphoramidites, the activated form of N6-benzoyl-2'-deoxyadenosine, "on-demand" just before they are needed for synthesis. eurekalert.org This approach solves the problem of the instability of these crucial reagents, streamlining the entire automated process. eurekalert.org
Enzymatic Synthesis: As an alternative to purely chemical methods, enzymatic DNA synthesis is gaining traction. molecularcloud.org This approach uses enzymes like terminal deoxynucleotidyl transferase (TdT) to add nucleotides. While still an emerging field, biocatalytic methods promise a more sustainable and potentially more efficient route for producing nucleic acids. nih.gov The development of protecting groups compatible with these enzymatic systems is an active area of research. researchgate.netnih.gov
These advancements collectively enhance the efficiency, scalability, and accessibility of oligonucleotide synthesis, a process that relies fundamentally on the performance of protected building blocks like N6-benzoyl-2'-deoxyadenosine.
| Technology | Key Advantage | Relevance to N6-Benzoyl-2'-deoxyadenosine |
| Automated Solid-Phase Synthesis | High fidelity and established automation for routine synthesis. aurigeneservices.com | Standard method utilizing N6-benzoyl-2'-deoxyadenosine phosphoramidite. |
| Microarray Synthesis | Massively parallel synthesis of unique oligonucleotides at low cost. nih.govresearchgate.net | Enables high-throughput applications using this building block. |
| Flow Chemistry | Improved safety, scalability, and on-demand reagent generation. durham.ac.ukeurekalert.org | Streamlines the production of the phosphoramidite precursor. eurekalert.org |
| Enzymatic Synthesis | Potential for sustainable and highly efficient production. molecularcloud.orgnih.gov | Drives research into new protecting group strategies beyond benzoyl. researchgate.net |
Rational Design of Novel N6-Benzoyl-2'-deoxyadenosine Derivatives with Enhanced Functionalities
While the standard benzoyl group is highly effective for routine DNA synthesis, researchers are designing novel derivatives of N6-benzoyl-2'-deoxyadenosine to impart enhanced or entirely new functionalities. The goal is to create modified nucleosides that can act as biophysical probes, possess unique therapeutic properties, or improve the characteristics of the resulting nucleic acids.
The design strategy often focuses on modifying the N6-acyl group or other positions on the nucleoside. These modifications are engineered to be compatible with automated synthesis protocols but to confer a specific function upon the final oligonucleotide.
Examples of Derivative Designs and Their Intended Functionalities:
| Derivative Class | Modification Strategy | Enhanced Functionality | Research Application |
| N6-Substituted Adenosines | Replacing the benzoyl group with various alkyl or functionalized chains. nih.gov | Probing molecular interactions, such as receptor binding. nih.gov | Development of ligands for purinergic receptors. nih.gov |
| Carboxymethyl Derivatives | Introduction of a carboxymethyl group at the N6 position (N6-CMdA). nih.gov | Creates a site for post-synthetic modification or to study DNA damage. | Studying the biological impact of DNA adducts. nih.gov |
| Alternative Acyl Groups | Using groups like 3-methoxy-4-phenoxybenzoyl instead of benzoyl. caymanchem.com | Improved solubility or altered deprotection conditions. | Optimizing large-scale oligonucleotide synthesis. caymanchem.com |
| Orthogonally Protected Derivatives | Combining N6-benzoyl protection with other selectively removable groups (e.g., Fmoc). nih.gov | Allows for specific, targeted chemical modifications at different stages of synthesis. | Synthesis of complex, branched, or specially functionalized oligonucleotides. nih.gov |
One area of focus is the development of derivatives for therapeutic applications. For instance, modifying the N6-position of adenosine (B11128) analogues has been explored to create compounds with growth-inhibitory effects on cancer cells or to act as inhibitors of enzymes like adenosine aminohydrolase. nih.gov Another approach involves creating prodrugs, where N6-benzoyl protection is part of a larger molecular construct designed to release an active antiviral agent inside a cell. nih.gov These rational design strategies are expanding the utility of N6-benzoyl-2'-deoxyadenosine from a simple protected monomer to a versatile scaffold for creating functional nucleic acids and therapeutic agents. nih.govresearchgate.net
Expansion into Advanced Chemical Biology and Biotechnology Applications
The primary application of N6-benzoyl-2'-deoxyadenosine is as a protected building block for the synthesis of custom DNA sequences. caymanchem.com These synthetic oligonucleotides are indispensable tools in a vast range of chemical biology and biotechnology applications.
Therapeutic Oligonucleotides: A major application is the manufacture of nucleic acid-based drugs, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers. bccresearch.commolecularcloud.org These therapies function by modulating gene expression and require the high-fidelity, large-scale synthesis that N6-benzoyl-2'-deoxyadenosine facilitates. alfachemic.comrsc.org The benzoyl protecting group ensures that the adenine (B156593) bases within these therapeutic molecules are correctly incorporated, which is critical for their biological activity and safety. alfachemic.com
Gene Synthesis and Editing: The creation of entire synthetic genes and genomes relies on the assembly of smaller, chemically synthesized DNA fragments. nih.gov Automated synthesis using N6-benzoyl-2'-deoxyadenosine provides the foundational oligonucleotides for these large-scale projects. nih.gov Furthermore, the guide RNAs used in CRISPR gene-editing technologies are often synthesized using similar chemical approaches, highlighting the importance of reliable nucleoside building blocks. alfachemic.com
Molecular Diagnostics and Probes: Synthetic oligonucleotides are used as primers and probes in the polymerase chain reaction (PCR) for detecting pathogens, and as components of DNA microarrays for gene expression analysis. bccresearch.com N6-benzoyl-2'-deoxyadenosine is also used to incorporate modified bases into DNA strands that can serve as probes to study DNA-protein interactions or to investigate epigenetic modifications. For example, oligonucleotides containing N6-benzoyl-2'-deoxyadenosine can be used to study the activity of DNA methyltransferases.
Chemical Biology Research: Scientists use synthetic DNA containing modified nucleosides to explore the structure and function of nucleic acids. nih.gov The N6-benzoyl group itself can be an object of study, as its presence can alter the structure of a DNA duplex. biosynth.com By incorporating derivatives of N6-benzoyl-2'-deoxyadenosine, researchers can install specific chemical handles, fluorescent tags, or cross-linking agents into a DNA strand to investigate complex biological processes like DNA replication and repair. researchgate.net
In Silico Modeling and Computational Chemistry for Mechanistic Insights
Computational chemistry and in silico modeling are becoming increasingly powerful tools for understanding the behavior of molecules like N6-benzoyl-2'-deoxyadenosine at an atomic level. These methods provide insights that are difficult to obtain through experimental techniques alone.
Molecular dynamics (MD) simulations, for example, can be used to model how the bulky N6-benzoyl group affects the structure and flexibility of a DNA strand. Such simulations can predict:
Duplex Stability: The energetic contribution of the benzoyl group to the stability of the DNA duplex. This is crucial for designing probes and therapeutic oligonucleotides with specific binding affinities.
Interaction with Enzymes: How the presence of an N6-benzoyl group on a DNA template or primer affects the binding and activity of enzymes like DNA polymerases or ligases. This is important for understanding potential sources of error or inefficiency in biotechnological applications like PCR or enzymatic synthesis.
Quantum mechanical calculations can provide detailed information about the electronic structure of N6-benzoyl-2'-deoxyadenosine. This allows researchers to understand the reactivity of the molecule, for example, by modeling the mechanism and energetics of the deprotection step (the removal of the benzoyl group).
These computational approaches support the rational design of new derivatives. By simulating the properties of a hypothetical new derivative before it is synthesized, chemists can prioritize candidates that are most likely to have the desired characteristics, such as improved stability, specific binding properties, or better compatibility with enzymes. This integration of computational modeling with experimental work accelerates the development of next-generation nucleic acid technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
